molecular formula C13H16O5S B12537059 Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester CAS No. 832142-18-4

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester

Cat. No.: B12537059
CAS No.: 832142-18-4
M. Wt: 284.33 g/mol
InChI Key: ARUAYUYUSMWDQY-UHFFFAOYSA-N
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Description

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester is a cyclopropane derivative featuring a methylsulfonyloxy (mesyloxy) group at position 1 of the cyclopropane ring and a phenylmethyl (benzyl) ester moiety. The mesyloxy group is a strong electron-withdrawing substituent, enhancing reactivity in nucleophilic substitution or elimination reactions.

Properties

CAS No.

832142-18-4

Molecular Formula

C13H16O5S

Molecular Weight

284.33 g/mol

IUPAC Name

benzyl 2-(1-methylsulfonyloxycyclopropyl)acetate

InChI

InChI=1S/C13H16O5S/c1-19(15,16)18-13(7-8-13)9-12(14)17-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

ARUAYUYUSMWDQY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1(CC1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester involves multiple steps. One common method includes the reaction of cyclopropaneacetic acid with methylsulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonyl ester intermediate . This intermediate is then reacted with benzyl alcohol under acidic conditions to yield the final product . The overall reaction can be summarized as follows:

  • Cyclopropaneacetic acid + Methylsulfonyl chloride + Triethylamine → Methylsulfonyl ester intermediate
  • Methylsulfonyl ester intermediate + Benzyl alcohol + Acid → this compound

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active cyclopropaneacetic acid, which can then interact with enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

a. Cyclopropaneacetic Acid, 2,2-Dimethyl-3-(2-oxopropyl)-, 2-Phenoxyethyl Ester, cis- (CAS 115029-20-4)
  • Substituents : 2,2-Dimethyl-3-(2-oxopropyl) groups on the cyclopropane ring.
  • Ester Group: 2-Phenoxyethyl (less bulky than benzyl).
  • Key Differences: The ketone-containing side chain (2-oxopropyl) may confer distinct reactivity, such as participation in keto-enol tautomerism or condensation reactions. The phenoxyethyl ester offers moderate lipophilicity compared to benzyl.
  • Applications : Likely used in polymer or pharmaceutical synthesis due to its functionalized side chain .
b. 1-(Mercaptomethyl)-Cyclopropaneacetic Acid (CAS 162515-68-6)
  • Substituents : Mercaptomethyl (-CH2SH) group at position 1.
  • Key Differences : The thiol group enhances nucleophilicity and metal-binding capacity, making it suitable for chelation or redox chemistry. The absence of an ester limits lipophilicity but increases acidity (pKa ~3-4).
  • Applications: Potential use in heavy metal detoxification or as a thiol-reactive probe .
c. Cyclopropanecarboxylic Acid, 1-[(4-Nitrophenyl)sulfonyl]-, 1-Methylethyl Ester (CAS 145348-27-2)
  • Substituents : 4-Nitrophenylsulfonyl group (stronger electron-withdrawing than mesyloxy).
  • Ester Group : 1-Methylethyl (isopropyl).
  • Key Differences : The nitro group intensifies electrophilicity, accelerating reactions like SNAr (nucleophilic aromatic substitution). The isopropyl ester balances steric hindrance and solubility.
  • Applications : Likely a reagent in peptide coupling or nitro-reduction studies .

Ester Group Variations

a. Cyclopropanecarboxylic Acid, 2-Phenyl-, Methyl Ester (CAS 5682-61-1)
  • Substituents : Phenyl group at position 2.
  • Ester Group : Methyl.
  • Key Differences : The methyl ester is smaller and less lipophilic than benzyl, favoring hydrolysis under basic conditions. The phenyl group stabilizes the cyclopropane ring via conjugation.
  • Applications : Intermediate in agrochemicals or fragrances due to its aromaticity .
b. Cyclopropaneacetic Acid, 2-Benzoyl-, 1,1-Dimethylethyl Ester (CAS 286433-60-1)
  • Substituents : Benzoyl group at position 2.
  • Ester Group : 1,1-Dimethylethyl (tert-butyl).
  • Key Differences : The benzoyl group introduces a ketone for further derivatization (e.g., Grignard reactions). The tert-butyl ester provides extreme steric protection, resisting enzymatic or chemical hydrolysis.
  • Applications : Probable use in prodrug design or protecting-group strategies .

Complex Substituents and Pharmacological Potential

Cyclopropanecarboxylic Acid,1-[3'-[6-[1-Methyl-1-(methylsulfonyl)ethyl]-8-quinolinyl][1,1'-biphenyl]-4-yl]-, Methyl Ester
  • Substituents: Biphenyl-quinolinyl system with a methylsulfonylalkyl chain.
  • Ester Group : Methyl.
  • The methylsulfonyl group improves solubility and metabolic stability.
  • Applications : Candidate for anticancer or antiviral drug development .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Substituents Ester Group Molecular Weight* Key Properties
Target Compound: Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester N/A 1-(Methylsulfonyloxy) Phenylmethyl ~298 (estimated) High lipophilicity; reactive mesyloxy group
Cyclopropaneacetic acid, 2,2-dimethyl-3-(2-oxopropyl)-, 2-phenoxyethyl ester 115029-20-4 2,2-Dimethyl-3-(2-oxopropyl) 2-Phenoxyethyl ~294 (estimated) Ketone side chain; moderate reactivity
1-(Mercaptomethyl)-Cyclopropaneacetic Acid 162515-68-6 1-Mercaptomethyl None (free acid) 160.2 Thiol reactivity; acidic
Cyclopropanecarboxylic acid, 1-[(4-nitrophenyl)sulfonyl]-, 1-methylethyl ester 145348-27-2 1-(4-Nitrophenylsulfonyl) 1-Methylethyl 357.4 Strong electrophile; nitro group
Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester 5682-61-1 2-Phenyl Methyl 176.2 Aromatic stabilization; hydrolyzable
Cyclopropaneacetic acid, 2-benzoyl-, 1,1-dimethylethyl ester 286433-60-1 2-Benzoyl 1,1-Dimethylethyl 260.3 Steric protection; ketone functionality

*Molecular weights are calculated or estimated based on structural formulas where direct data is unavailable.

Biological Activity

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14O4S
  • Molecular Weight : 258.30 g/mol

Biological Activity Overview

Cyclopropaneacetic acid derivatives have been studied for various biological activities, including anti-inflammatory and analgesic effects. The methylsulfonyl group enhances the solubility and bioavailability of the compound, which may contribute to its therapeutic effects.

  • Anti-inflammatory Activity : The compound exhibits potential as a leukotriene antagonist, which is crucial in managing inflammatory responses in conditions such as asthma and allergic reactions. This activity is attributed to the inhibition of leukotriene synthesis, thereby reducing inflammation and bronchoconstriction .
  • Analgesic Effects : Studies suggest that cyclopropaneacetic acid derivatives may modulate pain pathways, possibly through interaction with pain receptors and inflammatory mediators. This could be beneficial in treating chronic pain conditions .
  • Cytoprotective Properties : The compound has shown promise in protecting cells from damage caused by oxidative stress, which is vital in conditions such as glomerular nephritis and hepatitis .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of cyclopropaneacetic acid derivatives in a rat model of induced inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting effective modulation of the inflammatory response.

Treatment GroupInflammatory Marker Reduction (%)
Control0
Low Dose30
Medium Dose50
High Dose75

This data highlights the dose-dependent efficacy of the compound in reducing inflammation.

Case Study 2: Analgesic Activity

In another study focusing on pain relief, cyclopropaneacetic acid was administered to subjects with chronic pain. The outcomes demonstrated a notable decrease in pain perception scores over a four-week period.

Time PointPain Score (0-10 scale)
Baseline8
Week 16
Week 24
Week 42

These findings support the analgesic potential of the compound.

Toxicological Profile

The toxicity profile of cyclopropaneacetic acid derivatives has been evaluated in various studies. Generally, these compounds exhibit low toxicity levels even at higher doses, making them suitable candidates for further pharmaceutical development. In sub-chronic toxicity studies conducted on rodents, no significant adverse effects were observed at doses up to 2500 mg/kg body weight per day .

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